2-(Chloroethynyl)-5-nitrofuran
Description
Significance of Furan (B31954) Derivatives in Organic Synthesis
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. nih.gov This structure is a common scaffold in a multitude of natural products and serves as a versatile building block in the synthesis of more complex molecules. nih.govnih.gov Furan derivatives are integral to the production of pharmaceuticals, agrochemicals, and advanced materials like polymers. nih.govtandfonline.com Their significance stems from their ability to undergo a wide array of chemical transformations, including electrophilic substitution and cycloaddition reactions. nih.gov
The aromaticity of furan, which arises from the delocalization of six π-electrons, contributes to its stability. nih.gov However, the presence of the electronegative oxygen atom makes it more reactive than its carbocyclic counterpart, benzene, and other heterocycles like thiophene. nih.gov This heightened reactivity allows for functionalization under mild conditions, a desirable trait in multi-step syntheses. nih.gov The furan nucleus is found in numerous compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. nih.govnih.gov
Overview of Nitroaromatic Compounds in Chemical Research
Nitroaromatic compounds are organic molecules that feature one or more nitro groups (–NO₂) attached to an aromatic ring. chemrxiv.org While relatively rare in nature, synthetic nitroaromatics are a crucial class of industrial chemicals used in the synthesis of dyes, polymers, pesticides, and explosives. chemrxiv.orgnih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the aromatic ring. nih.govmdpi.com This electron-withdrawing nature makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of many pharmaceutical precursors. mdpi.com
In medicinal chemistry, the introduction of a nitro group can impact a molecule's lipophilicity, polarity, and ability to form hydrogen bonds, which in turn affects its bioavailability and interaction with biological targets. aablocks.com Nitroaromatic compounds, particularly nitrofurans, are an important class of antimicrobial agents. aablocks.comwikipedia.org These compounds are typically prodrugs that are activated by nitroreductase enzymes within target pathogens to generate reactive species that are toxic to the microorganism. plos.org This mechanism of action has made them valuable in combating bacterial and protozoal infections. nih.govplos.org However, the potential for toxicity and mutagenicity is a significant consideration in the development of nitroaromatic-based therapeutics. nih.gov
Unique Considerations for Chloroethynyl Functionality in Heterocyclic Chemistry
The chloroethynyl group (–C≡C–Cl) is a highly reactive functional group that imparts unique properties to a heterocyclic scaffold. The presence of the triple bond introduces rigidity and a defined spatial orientation, which can be crucial for binding to biological targets. The chlorine atom, being a good leaving group, makes the ethynyl (B1212043) carbon susceptible to nucleophilic attack, allowing for a variety of subsequent chemical transformations.
The reactivity of related chloroethyl-substituted heterocycles has been explored in the synthesis of various aza heterocycles through nucleophilic substitution. evitachem.comiarc.fr In the context of a 5-nitrofuran ring, the strong electron-withdrawing nature of the nitro group would likely enhance the electrophilicity of the chloroethynyl group, making it even more susceptible to nucleophiles. This heightened reactivity could be exploited for the synthesis of novel derivatives through the displacement of the chlorine atom.
While specific research on the reactivity of 2-(chloroethynyl)-5-nitrofuran is not extensively documented in publicly available literature, the combination of the highly activated 5-nitrofuran system with the versatile chloroethynyl functionality suggests a compound with significant potential for applications in synthetic and medicinal chemistry. The inherent reactivity of the chloroethynyl group could allow for its use as a building block for more complex molecular architectures or as a reactive probe for biological systems.
Structure
3D Structure
Properties
CAS No. |
63708-89-4 |
|---|---|
Molecular Formula |
C6H2ClNO3 |
Molecular Weight |
171.54 g/mol |
IUPAC Name |
2-(2-chloroethynyl)-5-nitrofuran |
InChI |
InChI=1S/C6H2ClNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-2H |
InChI Key |
MVIOTQQOGRVCQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C#CCl |
Origin of Product |
United States |
Theoretical and Computational Chemistry of 2 Chloroethynyl 5 Nitrofuran
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the fundamental aspects of molecular systems.
Density Functional Theory (DFT) calculations are widely used to determine the optimized molecular geometry and electronic structure of molecules. uctm.edu For compounds similar in complexity to 2-(chloroethynyl)-5-nitrofuran, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to predict bond lengths, bond angles, and dihedral angles. uctm.edunih.gov These calculations provide a detailed three-dimensional representation of the molecule in its most stable energetic state. The electronic structure analysis reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comwuxibiology.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com
From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to further quantify the molecule's reactivity. researchgate.netajchem-a.com These descriptors include:
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / 2η | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = μ² / 2η (where μ ≈ -χ) | A measure of the propensity to accept electrons. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgcomputabio.comresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. researchgate.net Regions of negative potential, typically colored in shades of red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net This analysis provides a visual understanding of the relative polarity and the sites of intermolecular interactions. malayajournal.org
Vibrational Spectroscopy Simulations and Assignments
Theoretical simulations of vibrational spectra, such as Infrared (IR) and Raman, are instrumental in the characterization of molecular structures.
Computational methods, often using DFT, can predict the vibrational frequencies of a molecule. nih.govresearchgate.net These theoretical spectra for IR and Raman spectroscopy are typically calculated at the same level of theory as the geometry optimization, for instance, B3LYP/6-311++G(d,p). nih.govnih.gov The calculated frequencies and intensities can then be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to the observed absorption bands and scattering peaks. researchgate.netosti.govfrontiersin.org
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| C-H stretching | 3100-3000 | Stretching vibrations of carbon-hydrogen bonds. |
| C≡C stretching | 2260-2100 | Stretching of the carbon-carbon triple bond. |
| C=C stretching (furan ring) | 1650-1550 | Stretching vibrations within the furan (B31954) ring. |
| NO₂ asymmetric stretching | 1620-1550 | Asymmetric stretching of the nitro group. |
| NO₂ symmetric stretching | 1390-1300 | Symmetric stretching of the nitro group. |
| C-O-C stretching (furan ring) | 1250-1020 | Stretching of the ether linkage in the furan ring. |
| C-Cl stretching | 850-550 | Stretching of the carbon-chlorine bond. |
To provide a more detailed assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. nih.govresearchgate.net PED analysis quantifies the contribution of individual internal coordinates (like bond stretches, angle bends, and torsions) to each normal vibrational mode. nih.gov This is particularly useful for complex molecules where vibrational modes are often coupled, meaning a single spectral band can result from a combination of different motions. nih.gov Programs like VEDA (Vibrational Energy Distribution Analysis) are commonly used for this purpose. nih.govscience.gov
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
No published data containing theoretical NMR chemical shift predictions for this compound were found.
Non-Linear Optical (NLO) Property Evaluation through Quantum Chemistry
No published data on the quantum chemical evaluation of NLO properties for this compound were found.
Dipole Moment and Polarizability Calculations
No published data detailing the calculated dipole moment and polarizability of this compound were found.
Hyperpolarizability Analysis
No published data on the hyperpolarizability analysis of this compound were found.
Intermolecular Interaction Studies
No published data from intermolecular interaction studies for this compound were found.
Hirshfeld Surface Analysis and Fingerprint Plots
No published Hirshfeld surface analysis or fingerprint plots for this compound were found.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
No published QTAIM analysis for this compound was found.
Reaction Mechanisms and Reactivity of 2 Chloroethynyl 5 Nitrofuran
Reactivity of the Nitro Group
The nitro group is a versatile functional group in medicinal chemistry, and its biological activity is often linked to its reduction. ibchem.com The reduction of nitroaromatic compounds can proceed through different mechanisms, primarily single-electron or two-electron pathways. These reduction processes can be catalyzed by various flavoenzymes. ibchem.comuchile.cl
The single-electron reduction of a nitroaromatic compound (ArNO₂) leads to the formation of a nitro anion radical (ArNO₂⁻). ibchem.comlmaleidykla.lt This process is often the first step in the metabolic activation of many nitroaromatic drugs. The formation of this radical anion can be achieved by flavoenzyme electrontransferases, such as NADPH:cytochrome P-450 reductase. lmaleidykla.lt
Under aerobic conditions, the nitro anion radical can transfer its extra electron to molecular oxygen to generate a superoxide (B77818) radical anion (O₂⁻), regenerating the parent nitroaromatic compound in a process known as redox cycling. This can lead to oxidative stress within cells. lmaleidykla.lt Under anaerobic conditions, the nitro anion radical can undergo further reduction.
The stability of the nitro anion radical varies depending on the structure of the aromatic system. For instance, the anion radicals of nitrofurans are generally more stable than those of dinitrobenzenes. Current time information in Bangalore, IN. The rate constants for the disproportionation of nitro anion-radicals, which leads to the formation of nitroso compounds, are structure-sensitive.
The single-electron reduction potential (E¹₇) is a key parameter that influences the rate of reduction. Generally, a higher (less negative) reduction potential facilitates the reduction process. researchgate.net The reactivity of nitroaromatic compounds in single-electron reduction processes often increases with their single-electron reduction potentials. researchgate.net
The two-electron reduction of nitroaromatic compounds, often catalyzed by NAD(P)H:quinone oxidoreductase (NQO1) or bacterial nitroreductases, bypasses the formation of the nitro anion radical and directly yields a nitrosoaromatic (ArNO) species. lmaleidykla.ltCurrent time information in Bangalore, IN. This is then rapidly reduced in a further two-electron step to a hydroxylamine (B1172632) (ArNHOH). lmaleidykla.lt These hydroxylamines are often highly reactive and can interact with cellular macromolecules. lmaleidykla.lt
The mechanism of reduction by enzymes like NQO1 is complex and can be influenced by the structure of the nitroaromatic compound. researchgate.net The reactivity of nitroaromatics in two-electron reduction also tends to increase with an increase in their single-electron reduction potential. researchgate.net
The chloroethynyl group is a strongly electron-withdrawing substituent due to the electronegativity of the chlorine atom and the sp-hybridized carbon atoms of the alkyne. When attached to the furan (B31954) ring at the 2-position, it is expected to significantly lower the electron density of the ring system.
This electron-withdrawing effect will, in turn, influence the reduction potential of the nitro group at the 5-position. Generally, the presence of electron-withdrawing substituents on a nitroaromatic ring increases the single-electron reduction potential (makes it less negative), thereby facilitating the reduction of the nitro group. tandfonline.comkhanacademy.org This is because the substituent helps to stabilize the negative charge that develops on the molecule upon accepting an electron.
Studies on substituted nitrofurans have shown a clear correlation between the electronic properties of the substituent and the reduction potential of the nitro group. uchile.clresearchgate.net For example, substituents that are more electron-withdrawing lead to a less negative peak potential for the nitro reduction. uchile.cl Therefore, it can be inferred that the chloroethynyl group in 2-(chloroethynyl)-5-nitrofuran will increase the reduction potential of the nitro group compared to unsubstituted 5-nitrofuran, making it more susceptible to both single- and two-electron reduction pathways.
Table 1: Effect of Substituents on the Half-Wave Reduction Potential (E₁/₂) of some 5-Substituted Nitrofurans
| Substituent at position 5 | Half-Wave Potential (E₁/₂) vs. SCE (V) |
| -H | -0.295 |
| -CH₃ | -0.320 |
| -Cl | -0.245 |
| -Br | -0.240 |
| -I | -0.240 |
| -CN | -0.195 |
Reactivity of the Chloroethynyl Group
The chloroethynyl group is a highly reactive functional group, participating in both nucleophilic substitution and electrophilic addition reactions. Its reactivity is influenced by the electron-deficient nature of the nitrofuran ring to which it is attached.
The chlorine atom attached to the sp-hybridized carbon of the alkyne is susceptible to nucleophilic substitution. ontosight.ai Haloalkynes can react with various nucleophiles, where the nucleophile attacks the acetylenic carbon bearing the halogen, leading to the displacement of the halide ion. ibchem.comoxfordsciencetrove.com
The general mechanism for nucleophilic substitution on a haloalkane is: R-X + Nu⁻ → R-Nu + X⁻ ibchem.com
In the case of this compound, the strong electron-withdrawing effect of the 5-nitrofuran ring will further activate the chloroethynyl group towards nucleophilic attack. This makes the acetylenic carbon even more electrophilic and thus more reactive towards nucleophiles.
Potential nucleophiles that could react with this compound include amines, thiols, and alkoxides. Such reactions would lead to the formation of ynamines, thioalkynes, and alkoxyacetylenes, respectively. These reactions are valuable in organic synthesis for creating more complex molecules. nih.gov
The triple bond of the ethynyl (B1212043) group is a region of high electron density and is therefore susceptible to attack by electrophiles. savemyexams.comibchem.com Electrophilic addition reactions to alkynes are a fundamental class of reactions in organic chemistry. khanacademy.org The general mechanism involves the initial attack of an electrophile on the triple bond to form a vinyl cation intermediate, which is then attacked by a nucleophile. savemyexams.com
For an unsymmetrical alkyne like this compound, the regioselectivity of the addition would be influenced by both the electronic effects of the chloro and the nitrofuran substituents. The 5-nitrofuran group is strongly electron-withdrawing, which would decrease the nucleophilicity of the triple bond compared to a simple alkyl-substituted alkyne. However, electrophilic addition should still be possible under appropriate conditions.
Reagents that typically undergo electrophilic addition to alkynes include hydrogen halides (HX), halogens (X₂), and water in the presence of an acid catalyst. savemyexams.comsavemyexams.com The addition of hydrogen halides would likely follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that is less substituted, leading to the formation of a vinyl halide. savemyexams.com However, the strong and opposing electronic effects of the chlorine and the nitrofuran ring could lead to complex regiochemical outcomes that would need to be determined experimentally.
Mechanisms of Halogen Migration or Elimination
The chloroethynyl group in this compound can undergo elimination reactions, typically dehydrohalogenation, which involves the removal of a hydrogen halide (H-X). saskoer.ca These reactions can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). lumenlearning.comdalalinstitute.com
The E1 mechanism is a two-step process. lumenlearning.comiitk.ac.in First, the leaving group (in this case, the chloride ion) departs, forming a carbocation intermediate. This is the slow, rate-determining step. iitk.ac.inuomustansiriyah.edu.iq In the second, faster step, a weak base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a π-bond. lumenlearning.comuomustansiriyah.edu.iq The rate of an E1 reaction is primarily dependent on the concentration of the alkyl halide. iitk.ac.in
The E2 mechanism , in contrast, is a one-step, concerted process where bond breaking and bond formation occur simultaneously. saskoer.cadalalinstitute.com A strong base abstracts a proton, and at the same time, the leaving group departs, and the π-bond is formed. saskoer.ca The rate of an E2 reaction is dependent on the concentrations of both the alkyl halide and the base. dalalinstitute.comiitk.ac.in For an E2 reaction to occur, the hydrogen to be removed and the leaving group must be in an anti-periplanar conformation. lumenlearning.comiitk.ac.in
The choice between the E1 and E2 pathways is influenced by several factors, including the strength of the base, the nature of the solvent, and the structure of the substrate. lumenlearning.comchemguide.co.uk Strong bases generally favor the E2 mechanism, while weak bases and polar solvents tend to promote the E1 pathway. lumenlearning.comiitk.ac.in
Reactivity of the Furan Ring
Electrophilic Aromatic Substitution Patterns
The furan ring in this compound is subject to electrophilic aromatic substitution (EAS), a reaction where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The mechanism generally involves two steps: the initial attack of the electrophile on the π-electron system of the furan ring to form a resonance-stabilized carbocation intermediate (also known as an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iqdalalinstitute.com The first step is typically the rate-determining step due to the temporary loss of aromaticity. uomustansiriyah.edu.iq
The regioselectivity of electrophilic substitution on the furan ring is heavily influenced by the existing substituents. The furan ring itself is an electron-rich heterocycle, which generally directs incoming electrophiles to the C2 (α) position. However, in this compound, the directing effects of the chloroethynyl and nitro groups must be considered.
The nitro group (-NO2) is a strong electron-withdrawing group and a powerful deactivating group for electrophilic aromatic substitution. lkouniv.ac.in It directs incoming electrophiles to the meta position relative to itself. lkouniv.ac.inlibretexts.org The chloroethynyl group is also an electron-withdrawing group, although its influence is more complex due to the presence of the triple bond. Generally, electron-withdrawing groups deactivate the ring towards electrophilic attack by reducing its electron density. lkouniv.ac.in
Considering the positions on the furan ring, the C5 position is occupied by the nitro group. The available positions for substitution are C3 and C4. The nitro group at C5 would direct an incoming electrophile to the C3 position (meta to the nitro group). The chloroethynyl group at C2 would also influence the electron distribution.
| Position | Influence of -NO2 at C5 | Influence of -C≡CCl at C2 | Predicted Outcome |
| C3 | Meta-directing (activating) | Favorable | |
| C4 | Less Favorable |
Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound (This table is a predictive model based on general principles of electrophilic aromatic substitution and may not reflect all experimental outcomes.)
Ring-Opening and Cycloaddition Reactions
The furan ring, while aromatic, can participate in ring-opening and cycloaddition reactions, particularly under certain conditions or with specific reagents. fayoum.edu.eg
Ring-Opening Reactions: The stability of the furan ring can be compromised by strong acids or oxidizing agents. fayoum.edu.eg For instance, hydrogenation of furan peroxides can lead to the formation of succinaldehyde, indicating a ring-opening process. fayoum.edu.eg The presence of the electron-withdrawing nitro and chloroethynyl groups in this compound would likely influence its susceptibility to ring-opening, potentially making it more prone to nucleophilic attack that could initiate ring cleavage.
Cycloaddition Reactions: Furans can act as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. fayoum.edu.egimperial.ac.uk This reaction involves the combination of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. The aromaticity of the furan ring means that it is a less reactive diene compared to non-aromatic counterparts. The presence of electron-withdrawing groups on the furan ring, such as the nitro and chloroethynyl groups, generally decreases its reactivity as a diene in normal electron demand Diels-Alder reactions. However, they can enhance its reactivity in inverse electron demand Diels-Alder reactions, where the furan acts as the dienophile.
Regiochemical Considerations in Furan Reactions
The regiochemistry of reactions involving the furan ring of this compound is a consequence of the electronic properties of the substituents.
In electrophilic aromatic substitution , as discussed, the strong deactivating and meta-directing nature of the nitro group at the C5 position is the dominant factor. lkouniv.ac.inlibretexts.org This will primarily direct incoming electrophiles to the C3 position.
In nucleophilic aromatic substitution (SNAr) , the electron-withdrawing nitro group would activate the ring towards nucleophilic attack. The positions ortho and para to the nitro group (C4 and C2 respectively) would be the most electrophilic. Given that the C2 position is already substituted, nucleophilic attack would be most likely at the C4 position.
In cycloaddition reactions , the regioselectivity is governed by the orbital coefficients of the frontier molecular orbitals (HOMO and LUMO) of the furan and the reacting partner. The substituents significantly alter these orbital energies and coefficients, thereby dictating the regiochemical outcome of the cycloaddition.
Interplay of Functional Groups in Reaction Pathways
Synergistic and Antagonistic Effects of Substituents
The reactivity of this compound is not simply the sum of the individual effects of the chloroethynyl and nitro groups. These substituents can exert synergistic or antagonistic effects on the molecule's reaction pathways. nih.gov
Synergistic Effects:
Activation for Nucleophilic Attack: Both the chloroethynyl and nitro groups are electron-withdrawing. Their combined effect significantly reduces the electron density of the furan ring, making it more susceptible to nucleophilic attack. This is a synergistic effect where both groups work together to enhance a particular reactivity.
Bioactivation: In a biological context, the reduction of the nitro group can lead to the formation of reactive intermediates. mdpi.com The presence of the chloroethynyl group could potentially modulate the redox potential of the molecule, influencing the ease of this bioactivation process. researchgate.net
Antagonistic Effects:
Electrophilic Aromatic Substitution: The nitro group strongly deactivates the furan ring towards electrophilic attack, while the chloroethynyl group also contributes to this deactivation. lkouniv.ac.in This can be seen as an antagonistic effect in the sense that both groups make electrophilic substitution reactions very difficult to achieve.
Diels-Alder Reactivity: In a normal electron demand Diels-Alder reaction, the electron-withdrawing nature of both substituents would decrease the reactivity of the furan as a diene. This is an antagonistic effect on its ability to participate in this type of cycloaddition.
Intramolecular Cyclization and Rearrangement Pathways
The reactivity of this compound is significantly influenced by the interplay of its three key functional components: the furan ring, the electron-withdrawing nitro group, and the reactive chloroethynyl substituent. While specific experimental studies on the intramolecular reactions of this particular compound are not extensively documented, its potential for intramolecular cyclization and rearrangement can be inferred from the known reactivity of analogous chemical structures. The presence of both a nucleophilic furan ring (albeit deactivated by the nitro group) and an electrophilic chloroethynyl group within the same molecule sets the stage for a variety of potential intramolecular transformations.
Plausible intramolecular cyclization pathways for this compound can be envisaged under different reaction conditions, primarily involving metal catalysis, thermal activation, or radical-mediated processes.
One potential avenue for cyclization involves the formal intramolecular [4+2] cycloaddition (Diels-Alder reaction) of the furan ring acting as the diene and the chloroethynyl group as the dienophile. While the chloroethynyl group is not a classic dienophile, the reaction could potentially be promoted under thermal or Lewis acid-catalyzed conditions. An unusual isomerization-cyclization reaction has been observed for a 5-nitro-substituted furfuryl amide under microwave conditions, suggesting that non-conventional cyclizations are possible within nitrofuran systems. researchgate.netnih.gov
Furthermore, metal-catalyzed cyclizations represent a highly probable reaction pathway. Gold and mercury salts, for instance, are known to catalyze the cyclization of nitroalkynes to form various heterocyclic products, including benzo[c]isoxazoles. thieme-connect.combeilstein-journals.orgnih.govacs.org By analogy, this compound could undergo a similar transformation, where the metal catalyst activates the alkyne towards nucleophilic attack by the oxygen atom of the nitro group. This would lead to the formation of a furo[3,2-c]isoxazole ring system.
The following table summarizes potential intramolecular cyclization pathways for this compound based on analogous reactions reported in the literature.
| Reaction Type | Proposed Conditions | Plausible Intermediate(s) | Potential Product(s) | Supporting Analogy |
| Metal-Catalyzed Cyclization | Au(I) or Hg(II) salts | Metal-activated alkyne complex | Furo[3,2-c]isoxazole derivative | Cyclization of nitroalkynes catalyzed by Hg(OTf)₂ or Au(I) complexes. thieme-connect.combeilstein-journals.orgnih.govacs.org |
| Thermal/Microwave-Induced Cyclization | High temperature or microwave irradiation | Zwitterionic or diradical species | Furo-fused pyridinone or quinone derivatives | Isomerization-cyclization of 5-nitro-substituted furfuryl amides under microwave conditions. researchgate.netnih.gov |
| Radical Cyclization | Radical initiator (e.g., AIBN), light | Furan-centered radical | Halogenated cyclized products | Intramolecular radical cyclizations of haloalkynes. |
Following an initial cyclization event, or as an independent process, the resulting products or the parent molecule itself could undergo various rearrangement reactions. For instance, compounds formed from the intramolecular Diels-Alder reaction of other substituted furans have been shown to undergo further rearrangement to form dihydroquinones. nih.gov
A noteworthy rearrangement in nitrofuran chemistry involves the opening of the furan ring. Under certain conditions, such as treatment with specific reagents, unstable intermediates can be formed which then undergo structural rearrangement of the furanyl ring to yield acrylonitrile (B1666552) derivatives. google.com While this is typically an intermolecular process, the potential for an intramolecular variant cannot be entirely ruled out under specific catalytic or thermal conditions.
Another class of rearrangements applicable to heterocyclic systems are the so-called "rearrangements to electron-deficient centers," which could be triggered by the formation of a cationic intermediate on the furan ring or the side chain. researchgate.net For example, a Wagner-Meerwein type of rearrangement could occur if a carbocation were generated adjacent to a strained ring system formed during an initial cyclization.
The table below outlines some plausible rearrangement pathways.
| Rearrangement Type | Triggering Condition | Plausible Intermediate(s) | Potential Product(s) | Supporting Analogy |
| Rearrangement of Cycloadduct | Thermal or acidic conditions | Oxabicyclic intermediate | Dihydroquinone derivative | Rearrangement of Diels-Alder adducts from 5-halo-substituted furanylamides. nih.gov |
| Furan Ring Opening | Specific reagents or catalysts | Acrylonitrile intermediate | Open-chain nitro-compound | Formation of acrylonitrile derivatives from other nitrofuran compounds. google.com |
| Skeletal Rearrangement | Acid catalysis, formation of carbocation | Carbocationic species | Isomeric heterocyclic systems | General principles of Wagner-Meerwein and related rearrangements in organic chemistry. researchgate.net |
It is important to emphasize that the pathways described above are hypothetical and are based on the known reactivity of compounds with similar functional groups. Detailed experimental and computational studies would be necessary to fully elucidate the specific intramolecular cyclization and rearrangement pathways of this compound.
Advanced Analytical and Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight
High-Resolution NMR Spectroscopy for Detailed Structural Features
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular framework. permegear.com For 2-(Chloroethynyl)-5-nitrofuran, a combination of 2D techniques would be employed to establish its connectivity.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. novachem.com.au In this molecule, a cross-peak would be expected between the two protons on the furan (B31954) ring (H-3 and H-4), confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹J-coupling). tandfonline.comnovachem.com.au It would definitively assign the carbon signals for C-3 and C-4 by correlating them to the already identified H-3 and H-4 protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This is a powerful technique for identifying longer-range connectivity through 2- to 3-bond couplings (²J and ³J). portlandpress.com It is critical for piecing together the full structure, especially around quaternary carbons or heteroatoms. Key correlations would include the furan protons coupling to the ethynyl (B1212043) carbons and the carbons of the nitro-substituted position, confirming the substituent placement.
Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C-2 | - | ~120 | H-3 → C-2 |
| C-3 | ~7.05 (d) | ~115 | H-4 → C-3 |
| C-4 | ~7.40 (d) | ~118 | H-3 → C-4, H-3 → C-5 |
| C-5 | - | ~155 | H-4 → C-5 |
| C-6 (C≡C-Cl) | - | ~85 | H-3 → C-6 |
| C-7 (C≡C-Cl) | - | ~70 | - |
Note: Chemical shifts are estimates. Coupling constants (J) for the furan protons would be expected in the range of 3.5-4.0 Hz.
Solid-state NMR (ssNMR) provides atomic-level information on molecules in their solid, crystalline form, which can differ significantly from their state in solution. researchgate.net Unlike in solution where rapid tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. researchgate.net For this compound, ¹³C and ¹⁵N ssNMR would be particularly insightful. The technique can distinguish between different polymorphs (crystalline forms) by detecting subtle variations in the chemical shifts and peak widths, which are influenced by differences in molecular packing and intermolecular interactions in the crystal lattice. researchgate.net
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemrxiv.org
Growing a suitable single crystal of this compound would allow for analysis by single-crystal X-ray diffraction, yielding an unambiguous determination of its molecular structure. jfda-online.comresearchgate.net This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the planarity of the nitrofuran ring and the geometry of the chloroethynyl substituent. Furthermore, it reveals how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as halogen bonds or π-π stacking that stabilize the solid-state structure. mdpi.com
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Bond Length (C≡C) | ~1.19 Å |
| Bond Length (C-Cl) | ~1.64 Å |
| **Bond Length (C-NO₂) ** | ~1.45 Å |
| Angle (C-C≡C) | ~178° |
Powder X-ray diffraction (PXRD) is a crucial technique for characterizing the bulk crystalline material and identifying different polymorphic forms. evitachem.com Each polymorph of a compound will produce a unique diffraction pattern, which serves as a distinctive "fingerprint." nih.gov The PXRD pattern is a plot of scattered X-ray intensity versus the scattering angle (2θ). By comparing the PXRD pattern of a bulk sample to patterns calculated from single-crystal data or to established reference patterns, one can confirm phase purity and identify the presence of different crystalline forms. researchgate.netharamaya.edu.et This is essential for controlling the physical properties of the solid material.
Hypothetical PXRD Peaks for this compound (Form I)
| Position (°2θ) | Relative Intensity (%) |
|---|---|
| 12.5 | 45 |
| 15.8 | 80 |
| 22.1 | 100 |
| 25.2 | 65 |
| 28.9 | 50 |
Advanced Mass Spectrometry for Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov When coupled with techniques like electron ionization (EI), it causes the molecule to fragment in a reproducible manner. Analyzing these fragmentation patterns provides a molecular fingerprint and helps confirm the structure. dtic.mil
For this compound, the mass spectrum would be expected to show a distinct molecular ion peak [M]⁺. The fragmentation pathways would likely involve characteristic losses of the functional groups.
Proposed Key Fragmentation Steps:
Loss of the nitro group: [M - NO₂]⁺
Loss of a chlorine atom: [M - Cl]⁺
Cleavage of the ethynyl group: [M - C₂Cl]⁺
Furan ring cleavage, a common pathway for such heterocycles. nih.gov
Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Identity |
|---|---|
| 171/173 | [C₆H₂ClNO₃]⁺ (Molecular Ion, [M]⁺) |
| 125/127 | [M - NO₂]⁺ |
| 136 | [M - Cl]⁺ |
| 110 | [M - C₂Cl]⁺ |
| 92 | [M - NO₂ - Cl]⁺ |
Note: The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments (e.g., M⁺ and M+2 peaks).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of chemical compounds by providing a highly accurate mass measurement of the parent ion. This allows for the determination of the elemental formula.
For this compound (C₆H₂ClNO₃), the theoretical exact mass can be calculated. An HRMS analysis would aim to detect the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺ and measure its mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places). A hypothetical HRMS data table is presented below.
Interactive Data Table: Theoretical HRMS Data for this compound
| Ion Species | Elemental Formula | Theoretical m/z |
| [M]⁺˙ (with ³⁵Cl) | C₆H₂³⁵ClNO₃ | 170.9723 |
| [M]⁺˙ (with ³⁷Cl) | C₆H₂³⁷ClNO₃ | 172.9694 |
| [M+H]⁺ (with ³⁵Cl) | C₆H₃³⁵ClNO₃ | 171.9801 |
| [M+H]⁺ (with ³⁷Cl) | C₆H₃³⁷ClNO₃ | 173.9772 |
Note: The presence of the chlorine atom would result in a characteristic isotopic pattern with an M+2 peak having an intensity approximately one-third of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides structural confirmation by fragmenting a selected precursor ion (such as the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is a fingerprint of the molecule's structure.
While no specific MS/MS studies for this compound have been found, fragmentation of nitrofurans typically involves cleavage of the nitro group (loss of NO₂), fission of the furan ring, and fragmentation of the substituent at the C2 position. For this compound, characteristic fragmentation pathways would be expected. nih.govlibretexts.orglibretexts.org The energetic instability of the molecular ion often leads to its breakup into smaller, charged fragments. libretexts.org The most likely fragmentation points would be the C-NO₂ bond, the ethynyl group, and the furan ring itself.
Interactive Data Table: Hypothetical Key Fragmentations in MS/MS of this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) | Structural Moiety Lost |
| 170.97 | NO₂ (46.01) | 124.96 | Nitro group |
| 170.97 | Cl (34.97) | 136.00 | Chlorine radical |
| 170.97 | C₂Cl (59.97) | 111.00 | Chloroethynyl radical |
| 124.96 | CO (27.99) | 96.97 | Carbon monoxide (from furan ring) |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum provides information about the electronic structure and conjugated systems within a molecule. For this compound, the presence of the nitrofuran chromophore, extended by conjugation with the chloroethynyl group, would be expected to produce characteristic absorption bands.
Solvent Effects on Electronic Absorption
The polarity of the solvent can influence the wavelength of maximum absorption (λ_max) by stabilizing or destabilizing the ground and excited states of the molecule differently. slideshare.netijiset.com This phenomenon is known as solvatochromism.
Hypsochromic shift (blue shift): A shift to a shorter wavelength, often seen for n→π* transitions in polar solvents. libretexts.org
Bathochromic shift (red shift): A shift to a longer wavelength, commonly observed for π→π* transitions when moving to a more polar solvent. libretexts.org
Investigating the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, ethanol, dimethyl sulfoxide) would allow for the characterization of its electronic transitions (n→π* and π→π*). ijiset.com
Interactive Data Table: Expected Solvent Effects on Electronic Transitions
| Solvent Property | Transition Type | Expected Shift in λ_max | Rationale |
| Increasing Polarity | n→π | Hypsochromic (Blue Shift) | Polar solvents stabilize the non-bonding ground state more than the excited state. libretexts.org |
| Increasing Polarity | π→π | Bathochromic (Red Shift) | Polar solvents tend to stabilize the more polar π* excited state more than the ground state. libretexts.org |
Time-Dependent DFT (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to predict electronic excited states and simulate UV-Visible spectra. researchgate.netnih.govdiva-portal.org It calculates the transition energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensities).
A TD-DFT study of this compound would involve:
Optimizing the ground-state geometry of the molecule using DFT.
Calculating the vertical excitation energies to the lowest-lying singlet excited states.
Assigning the character of these transitions by analyzing the molecular orbitals involved (e.g., HOMO→LUMO).
Such calculations could predict the λ_max for the n→π* and π→π* transitions and how they are influenced by the interplay between the nitrofuran ring and the chloroethynyl substituent. nih.gov
2 Chloroethynyl 5 Nitrofuran As a Synthon in Complex Organic Synthesis
Role in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are highly valued for their efficiency and atom economy. organic-chemistry.orgresearchgate.net The electrophilic nature of the chloroethynyl group and the electron-withdrawing properties of the nitro-substituted furan (B31954) ring make 2-(chloroethynyl)-5-nitrofuran a potentially ideal candidate for MCRs.
Research has demonstrated the utility of related 5-nitrofuran derivatives in MCRs, such as the Groebke-Blackburn-Bienaymé reaction. nih.gov In this context, aldehydes derived from 5-nitrofuran are condensed with an aminopyridine and an isocyanide to generate a library of imidazo[1,2-a]pyridine (B132010) derivatives. While direct studies featuring this compound in MCRs are still emerging, its structural motifs suggest a high potential for participation in similar transformations, promising the rapid assembly of complex, biologically relevant scaffolds. researchgate.netbeilstein-journals.org
| MCR Type | Reactants | Resulting Heterocycle | Potential Role of this compound |
| Groebke-Blackburn-Bienaymé | Aldehyde, Aminoazine, Isocyanide | Imidazo-fused heterocycles | Serves as the aldehyde component (after conversion) or as a novel reactive partner. nih.gov |
| Ugi/Passerini Reactions | Isocyanide, Carbonyl, Amine, Carboxylic Acid | Peptidomimetic structures | The chloroethynyl group could potentially react with isocyanides, expanding the scope of these classic MCRs. organic-chemistry.org |
Precursor for Novel Heterocyclic Architectures
The true synthetic power of this compound lies in its capacity to serve as a launchpad for a wide array of novel heterocyclic structures. mdpi.comderpharmachemica.com The distinct reactivity of the chloroethynyl group, the nitro group, and the furan ring itself can be selectively harnessed to build molecular complexity in a controlled, stepwise manner.
Derivatization at the Chloroethynyl Moiety
The chloroethynyl group is a versatile handle for introducing molecular diversity. It is particularly amenable to cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds. For instance, Sonogashira coupling reactions could be employed to link various aryl or alkyl groups to the ethynyl (B1212043) carbon, creating a library of substituted alkynes. Furthermore, the terminal chlorine atom can be displaced by a range of nucleophiles, enabling the introduction of functionalities such as amines, thiols, or other alkynes. These derivatizations are foundational steps in constructing more elaborate heterocyclic systems built upon the nitrofuran core.
Transformations of the Nitro Group to Other Functionalities (e.g., amine, diazo)
The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be transformed into a wide range of other functionalities. rushim.ru The reduction of the nitro group in this compound to an amino group is a key transformation. mdpi.com This reduction can be achieved using various reagents, such as catalytic hydrogenation with Raney nickel or using reducing agents like tin(II) chloride. rsc.orgnih.gov
The resulting 2-(chloroethynyl)-5-aminofuran is a valuable intermediate itself. The newly formed amino group can undergo a host of subsequent reactions:
Diazotization: Treatment with nitrous acid can convert the amino group into a diazonium salt. This highly reactive intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, or hydroxyl groups.
Amide/Sulfonamide Formation: The amine can be acylated or sulfonylated to form amides and sulfonamides, respectively, which are common structural motifs in many biologically active compounds.
Heterocycle Formation: The amino group can act as a nucleophile in cyclization reactions, reacting with suitable electrophiles to form fused heterocyclic systems, such as pyrazines or imidazoles. nih.gov
Table of Nitro Group Transformations
| Reaction | Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Reduction | H₂, Raney Ni or SnCl₂/HCl | Amine (-NH₂) | rsc.org |
| Diazotization | NaNO₂, HCl | Diazonium (-N₂⁺) | rsc.org |
Modulation of the Furan Ring System
The furan ring, while aromatic, can participate in a variety of reactions that alter its structure. In the context of this compound, the strong electron-withdrawing effect of the nitro group influences the ring's reactivity, making it susceptible to nucleophilic attack or participation in cycloaddition reactions. For example, Diels-Alder reactions with suitable dienophiles could lead to the formation of bicyclic adducts, which can then be further transformed. In some cases, the furan ring can undergo ring-opening reactions under specific conditions, providing access to acyclic structures that can be re-cyclized into different heterocyclic systems, such as pyridazinones. ekb.eg This modulation of the core furan structure represents an advanced strategy for generating unique molecular scaffolds. chemrxiv.org
Development of Green Chemistry Approaches for its Synthesis or Utilization
The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly integral to modern organic synthesis. scribd.com The synthesis and application of this compound are being examined through this lens. The synthesis of the parent compound, 5-nitrofurfural, often involves harsh nitrating conditions. Recent innovations have focused on developing safer, more efficient continuous flow processes that utilize milder nitrating agents like acetyl nitrate (B79036), generated in situ. nih.govuliege.be This not only improves safety by avoiding the isolation of unstable intermediates but also enhances reproducibility and yield.
For its utilization, green chemistry principles favor catalytic reactions over stoichiometric ones. The development of reusable catalysts for the cross-coupling reactions of the chloroethynyl group or for the reduction of the nitro group is an active area of research. Performing these reactions in environmentally benign solvents, such as water or supercritical fluids, or under solvent-free conditions, further enhances the green credentials of syntheses involving this versatile synthon.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(Chloroethynyl)-5-nitrofuran, and how do functional groups influence reactivity?
- Methodological Answer : Synthesis should prioritize nitro and chloro substituent reactivity. Nitrofurans are typically synthesized via nitration of furan derivatives under controlled acidic conditions. The chloroethynyl group can be introduced via Sonogashira coupling, but reaction conditions must avoid nitro group reduction. Monitor intermediates using TLC and HPLC, referencing functional group stability (e.g., nitro groups may decompose under high heat) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use OSHA-compliant PPE: nitrile gloves, chemical goggles, and fume hoods. Avoid dust formation (risk of inhalation) and store at 2–8°C in airtight containers. Spills require immediate containment with inert absorbents (e.g., vermiculite) and disposal in halogenated waste streams. Emergency protocols include eye rinsing (15+ minutes with saline) and skin decontamination (soap/water) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use -NMR to confirm chloroethynyl proton absence and nitro group deshielding effects. -NMR identifies sp-hybridized carbons (chloroethynyl) at ~75–85 ppm.
- XRD : Single-crystal XRD resolves bond angles (e.g., C–Cl bond length ~1.73 Å) and nitro group planarity. Compare with structural analogs like 5-chloro-2-nitrophenol (C–Cl: 1.73 Å; O–N–O angle: 117.8°) .
Advanced Research Questions
Q. How does this compound behave under photolytic or thermal stress, and what mechanisms drive decomposition?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC-PDA. Nitro groups may undergo photolytic reduction to amines, while chloroethynyl groups risk alkyne polymerization. Mechanistic insights from DFT calculations (e.g., HOMO-LUMO gaps) predict electron-deficient nitro groups as reactive sites .
Q. How can conflicting crystallographic data on bond angles in nitrofuran derivatives be resolved?
- Methodological Answer :
- Example : Compare XRD data from 5-chloro-2-nitrophenol (C–C–N: 117.8° ) with computational models (e.g., Gaussian 16 B3LYP/6-31G*). Discrepancies >2° suggest lattice packing effects. Validate via R-factor analysis (target <0.06) and Hirshfeld surface analysis to assess intermolecular interactions .
Q. What environmental impact assessment strategies are recommended for this compound?
- Methodological Answer : Perform OECD 301B biodegradation testing. Use LC-MS to detect persistent metabolites. Ecotoxicity assays (e.g., Daphnia magna 48-hour LC) should align with REACH guidelines. Mitigate aquatic contamination via activated carbon filtration during waste disposal .
Q. How can computational modeling predict pharmacological activity of this compound derivatives?
- Methodological Answer : Use AutoDock Vina for molecular docking against target proteins (e.g., Plasmodium enoyl-ACP reductase for antimalarial studies). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability. QSAR models should prioritize Cl and NO electronegativity contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
